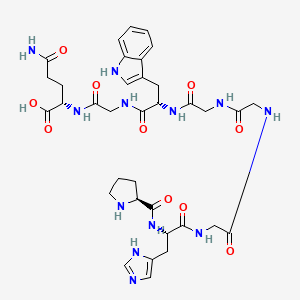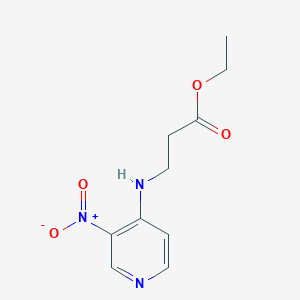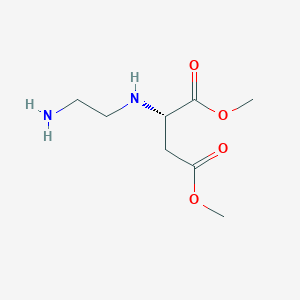![molecular formula C13H12N2S B12566434 (2,3-Dihydro-1H-naphtho[2,1-b]thiopyran-1-ylidene)hydrazine CAS No. 162791-55-1](/img/structure/B12566434.png)
(2,3-Dihydro-1H-naphtho[2,1-b]thiopyran-1-ylidene)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dihydro-1H-naphtho[2,1-b]thiopyran-1-ylidene)hydrazine is a complex organic compound that belongs to the class of naphthothiopyrans These compounds are characterized by their fused ring structures, which include both naphthalene and thiopyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1H-naphtho[2,1-b]thiopyran-1-ylidene)hydrazine typically involves multi-step organic reactions. One common method includes the condensation of naphthothiopyran derivatives with hydrazine. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods, focusing on yield improvement, cost reduction, and process safety. Techniques such as continuous flow synthesis could be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-1H-naphtho[2,1-b]thiopyran-1-ylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydrazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthothiopyran ketones, while reduction could produce naphthothiopyran alcohols.
Scientific Research Applications
(2,3-Dihydro-1H-naphtho[2,1-b]thiopyran-1-ylidene)hydrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2,3-Dihydro-1H-naphtho[2,1-b]thiopyran-1-ylidene)hydrazine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1H-naphtho[2,1-b]thiopyran 4,4-dioxide
- 1H-Naphtho[2,1-b]thiopyran-1-imine, 2,3-dihydro-
Uniqueness
(2,3-Dihydro-1H-naphtho[2,1-b]thiopyran-1-ylidene)hydrazine is unique due to its specific hydrazine moiety, which imparts distinct chemical reactivity and potential biological activity
Properties
CAS No. |
162791-55-1 |
|---|---|
Molecular Formula |
C13H12N2S |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
2,3-dihydrobenzo[f]thiochromen-1-ylidenehydrazine |
InChI |
InChI=1S/C13H12N2S/c14-15-11-7-8-16-12-6-5-9-3-1-2-4-10(9)13(11)12/h1-6H,7-8,14H2 |
InChI Key |
RWTAOFMWWFBOIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(C1=NN)C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[Methylenedi(2,1-phenylene)]bis(N'-octadecylurea)](/img/structure/B12566351.png)

![[(R,E)-2-Hydroxy-3-pentenyl]carbamic acid tert-butyl ester](/img/structure/B12566362.png)

![4-[[2-imino-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-4-yl]disulfanyl]-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-2-imine](/img/structure/B12566371.png)

![4-Propyl-4'-[4-(trifluoromethoxy)cyclohexyl]biphenyl](/img/structure/B12566378.png)





![4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12566409.png)
![4,4'-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde)](/img/structure/B12566416.png)
